2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
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Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-methyl-3-(3-methylbutyl)-7-phenylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3OS/c1-17(2)12-13-29-24(30)23-22(21(15-28(23)3)19-9-5-4-6-10-19)27-25(29)31-16-18-8-7-11-20(26)14-18/h4-11,14-15,17H,12-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVMCUAQQFRIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS Number: 1115338-83-4) is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 452.0 g/mol. The structure features a pyrrolo-pyrimidine core with various substituents that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN3OS |
| Molecular Weight | 452.0 g/mol |
| CAS Number | 1115338-83-4 |
| Density | Not Available |
| Boiling Point | Not Available |
Antitumor Activity
Research indicates that compounds within the pyrrolopyrimidine class, including derivatives like the one , exhibit significant antitumor properties . A study highlighted that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in various cancer cell lines, suggesting a potential therapeutic application in oncology .
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial activity against several pathogens. The mechanism is thought to involve interference with microbial metabolic pathways, potentially disrupting cell wall synthesis or nucleic acid metabolism .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies suggest that it may inhibit pro-inflammatory cytokines and mediators, contributing to reduced inflammation in experimental models of inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have shown to inhibit CDKs, leading to cell cycle arrest.
- Disruption of Nucleotide Synthesis : The compound may affect nucleotide biosynthesis pathways, which are critical for both cellular metabolism and viral replication.
- Modulation of Immune Response : By altering cytokine production, the compound might enhance the immune response against tumors and infections.
Case Studies
- Antitumor Efficacy : A study involving a related pyrimidine derivative demonstrated significant tumor growth inhibition in xenograft models, indicating the potential for clinical applications in cancer therapy.
- Antimicrobial Testing : In laboratory settings, the compound was tested against various bacterial strains, showing effective inhibition comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
